molecular formula C10H12O4 B1664989 Acetosyringone CAS No. 2478-38-8

Acetosyringone

Cat. No. B1664989
CAS RN: 2478-38-8
M. Wt: 196.2 g/mol
InChI Key: OJOBTAOGJIWAGB-UHFFFAOYSA-N
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Description

Acetosyringone is a phenolic natural product and a chemical compound related to acetophenone and 2,6-dimethoxyphenol . It was first described in relation to lignan/phenylpropanoid-type phytochemicals, with isolation from a variety of plant sources, particularly in relation to wounding and other physiological changes .


Synthesis Analysis

A green and cost-effective method was developed for the selective formation of acetosyringone via depolymerization of isolated rice straw lignin (RSL) by using metal catalyst-free conditions in the biphasic medium . The selectivity of synthesized acetosyringone during depolymerization of RSL was checked from GC-MS analysis .


Molecular Structure Analysis

Acetosyringone has a molecular formula of C10H12O4 . Its average mass is 196.200 Da and its monoisotopic mass is 196.073563 Da .


Chemical Reactions Analysis

In recent decades, due to abundance and sustainability, lignin has attracted much interest from different researchers to use as a raw material for producing various value-added materials such as polymer and fuel . The aromatic structure of lignin makes it a suitable candidate for producing platform chemicals with aromatic rings .


Physical And Chemical Properties Analysis

Acetosyringone does not dissolve well in water . It has a melting point of about 125 degrees Celsius . Its density is 1.2±0.1 g/cm3, boiling point is 334.7±37.0 °C at 760 mmHg, and vapour pressure is 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Plant-Pathogen Recognition

  • Role in Plant-Bacterial Pathogenesis : AS was identified as a major extracellular phenolic in tobacco suspension cells, influencing early events in plant-bacterial pathogenesis. In tobacco cell suspensions treated with Pseudomonas syringae, AS supplementation led to an earlier burst in oxygen uptake, indicating its role in plant defense mechanisms (Baker et al., 2005).

Genetic Transformation

  • Enhancing Agrobacterium-Mediated Transformation : AS is used in Agrobacterium-mediated transformation for inducing the activation and efficient expression of the Vir gene in Agrobacterium Ti or Ri plasmid. This has been a cornerstone in the study of genetic transformation (Yi, 2010).
  • Alternative Phenolic Compounds : AS's role in Agrobacterium-mediated transformation was compared with other phenolics like cinnamic acid and vanillin. This study explored alternatives to AS in genetic transformation, particularly in microalgae (Cha et al., 2011).

Plant Immune Responses

  • Induction of Viable but Non-Culturable State in Bacteria : AS's oxidation in plant apoplasts can induce a viable but non-culturable state in certain Pseudomonas syringae pathovars, affecting bacterial viability and suggesting its role in plant immune responses (Mock et al., 2015).
  • Pattern-Triggered Immunity : AS boosts rapid inhibition of a diverse set of plant pathogenic bacteria, playing a significant role in pattern-triggered immunity in plants. It shows a general antibacterial effect and influences bacterial metabolism and cell membrane depolarization (Szatmári et al., 2021).

Plant Growth and Development

  • Effect on Adventitious Buds : AS influences the induction and growth of adventitious buds in plants like Arundo donax Linn., showing its importance in plant developmental studies (Zhou Li-fan, 2012).
  • Optimizing Genetic Transformation Conditions : The concentration of AS and pH of co-culture medium significantly affect the genetic transformation efficiency in crops like cucumber and cotton, highlighting its role in optimizing transformation systems (Ning, 2013), (Jin, 2013).

Other Applications

  • Apoplastic Phenolics Characterization : AS causes rapid transient periods of extreme redox potential, creating an environment hostile to pathogen ingress in plant apoplasts (Baker et al., 2014).
  • Environmental Applications : AS has been used in laccase mediator systems for the decolorization of dyes like Reactive Black 5, showing its potential in environmental biotechnology (Wang et al., 2011).

Safety And Hazards

Acetosyringone causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to wear protective gloves/eye protection and to avoid breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone
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InChI

InChI=1S/C10H12O4/c1-6(11)7-4-8(13-2)10(12)9(5-7)14-3/h4-5,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOBTAOGJIWAGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
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DSSTOX Substance ID

DTXSID2062454
Record name Acetosyringone
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Molecular Weight

196.20 g/mol
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Physical Description

White to brown solid; [Sigma-Aldrich MSDS]
Record name Acetosyringone
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Product Name

Acetosyringone

CAS RN

2478-38-8
Record name Acetosyringone
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Record name Acetosyringone
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Record name Acetosyringone
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Record name 4'-hydroxy-3',5'-dimethoxyacetophenone
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Record name ACETOSYRINGONE
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Synthesis routes and methods I

Procedure details

As it is shown in Table 1.4, in the case of vanillic acid, homovanillic acid and acetovanillon, average initial concentrations of ca. 60 ppm, ca. 25 ppm and ca. 5 ppm, respectively, were found. After treatment in the reactor, the concentrations of all three species were reduced to a level around or under the detection limit (1-2 ppm) for the analysis. Similar results were obtained for syringic acid, acetosyringon and syringol, for which average initial concentrations of ca. 45 ppm, ca. 28 ppm and ca. 7 ppm, respectively, were found, whereas the concentrations after treatment in the reactor were all around or under the analytical detection limit of 1-2 ppm.
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Synthesis routes and methods II

Procedure details

After four weeks, the segments were transferred to BS-48 regeneration medium containing 200 mg/L carbenicillin and 25 mg/L kanamycin.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29,700
Citations
CJ Baker, NM Mock, BD Whitaker, DP Roberts… - Biochemical and …, 2005 - Elsevier
… In this study, acetosyringone was identified as one of the major extracellular phenolics in … acetosyringone in tobacco cell suspensions was supplemented with exogenous acetosyringone…
Number of citations: 70 www.sciencedirect.com
I Godwin, G Todd, B Ford-Lloyd, HJ Newbury - Plant Cell Reports, 1991 - Springer
… The presence of acetosyringone during co-… of acetosyringone, which, when present, extended the host range to include A. majus. There was evidence to suggest that acetosyringone …
Number of citations: 308 link.springer.com
FM Delmotte, D Delay, J Cizeau, B Guerin, JC Leple - Phytochemistry, 1991 - Elsevier
… active vir inducers than free acetosyringone. In contrast, the fl… such as acetosyringone, or ~-hydroxy-acetosyringone [3] re… as a more potent vir-inducer than acetosyringone [4]. Various lig…
Number of citations: 25 www.sciencedirect.com
SN Sheikholeslam, DP Weeks - Plant Molecular Biology, 1987 - Springer
… The first is the use of synthetic acetosyringone. Its incorporation into our transformation procedure is based on recent observations that acetosyringone [20] and other natural exudates […
Number of citations: 286 link.springer.com
P Engström, P Zambryski, M Van Montagu… - Journal of molecular …, 1987 - Elsevier
… acetosyringone. Here, we characterize the protein products that are induced in Agrobacterium grown in the presence of acetosyringone. … Two general classes of acetosyringone-induced …
Number of citations: 161 www.sciencedirect.com
CJ Baker, NM Mock, BD Whitaker… - … and molecular plant …, 2014 - Elsevier
… Acetosyringone, one of the major extracellular phenolics in tobacco cell suspensions, was … was dependent on the ratio of H 2 O 2 and acetosyringone. The most favorable was a 1:1 ratio…
Number of citations: 16 www.sciencedirect.com
NB Afolabi-Balogun, HM Inuwa… - ARPN Journal of …, 2014 - researchgate.net
… Acetosyringone to final concentration of 200 µM and obtained increased number of explants producing blue spots. Here we report the effect of inclusion of 100uM Acetosyringone …
Number of citations: 11 www.researchgate.net
HY Cho, NS Cho, A Jarosa-Wilkolazka, J Rogalski… - 2007 - catalog.lib.kyushu-u.ac.jp
Fungal laccases (benzenediol: oxygen oxidoreductases, EC 1.10. 3.2) are multicopper oxidases, capable of reducing oxygen to water and simultaneously involved in oxidation of …
Number of citations: 12 catalog.lib.kyushu-u.ac.jp
DJ James, S Uratsu, J Cheng, P Negri, P Viss… - Plant Cell Reports, 1993 - Springer
The effects of the plant signal molecule acetosyringone (AS) and the osmoprotectant betaine phosphate (BP) have been examined for their ability to increase the transformation …
Number of citations: 216 link.springer.com
CJ Baker, J Smith, C Rice - Physiological and Molecular Plant Pathology, 2020 - Elsevier
A common response of plant leaves and roots to stress, biotic or abiotic, is the oxidative burst. In leaves, this results in reactive oxygen species being produced within the apoplast, the …
Number of citations: 4 www.sciencedirect.com

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